1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride

Catalog No.
S8500922
CAS No.
M.F
C6H12ClNO2S
M. Wt
197.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochlori...

Product Name

1-Thia-6-azaspiro[3.4]octane1,1-dioxidehydrochloride

IUPAC Name

1λ6-thia-7-azaspiro[3.4]octane 1,1-dioxide;hydrochloride

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)4-2-6(10)1-3-7-5-6;/h7H,1-5H2;1H

InChI Key

IFVLLEIOUXVZNV-UHFFFAOYSA-N

SMILES

C1CNCC12CCS2(=O)=O.Cl

Canonical SMILES

C1CNCC12CCS2(=O)=O.Cl

1-Thia-6-azaspiro[3.4]octane-1,1-dioxide hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which consists of a sulfur atom and a nitrogen atom integrated into its framework. The compound's molecular formula is C6H12ClNO2SC_6H_{12}ClNO_2S, with a molecular weight of approximately 197.69 g/mol. This compound is notable for its potential biological applications due to the presence of both sulfur and nitrogen, which can facilitate interactions with various biological targets.

  • Oxidation: The sulfur atom can be oxidized to produce sulfoxides or sulfones, which may alter the compound's reactivity and biological activity.
  • Reduction: The compound can be reduced to yield different derivatives with modified chemical properties.
  • Substitution: The nitrogen atom can engage in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents for these reactions include hydrogen peroxide or potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve amines or alkyl halides under suitable conditions .

The synthesis of 1-thia-6-azaspiro[3.4]octane-1,1-dioxide hydrochloride can be achieved through several methods:

  • Annulation Techniques: These involve the formation of the spirocyclic structure through cyclization reactions using readily available starting materials.
  • Conventional Chemical Transformations: These methods typically require careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity.

Industrial production may involve large-scale synthesis processes that maximize efficiency while minimizing impurities through techniques like crystallization or chromatography .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and possible biological activities, it may serve as a lead compound in drug discovery.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.

Interaction studies are crucial for understanding the pharmacodynamics of 1-thia-6-azaspiro[3.4]octane-1,1-dioxide hydrochloride. These studies typically focus on how the compound interacts with biological macromolecules such as proteins and nucleic acids. Preliminary data suggest that its unique spirocyclic structure may allow it to bind effectively to target sites, potentially influencing enzyme activity or receptor binding.

Several compounds share structural similarities with 1-thia-6-azaspiro[3.4]octane-1,1-dioxide hydrochloride:

Compound NameStructureUnique Features
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochlorideSimilar spirocyclic framework but different sulfur positioningVaries in biological activity due to structural differences
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylateContains additional functional groupsAlters chemical properties significantly
6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochlorideAnother variant with similar core structureDifferences in reactivity and potential applications

The uniqueness of 1-thia-6-azaspiro[3.4]octane-1,1-dioxide hydrochloride lies in its specific arrangement of sulfur and nitrogen atoms within the spirocyclic framework, which may confer distinct properties compared to its analogs .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

197.0277275 g/mol

Monoisotopic Mass

197.0277275 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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